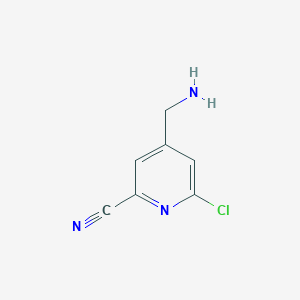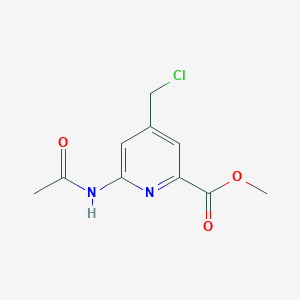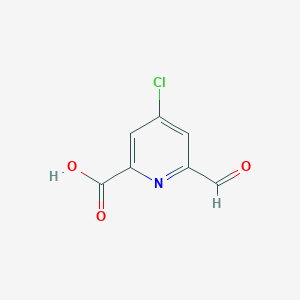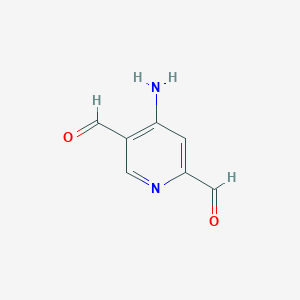
4-Aminopyridine-2,5-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminopyridine-2,5-dicarbaldehyde is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the 4-position and aldehyde groups at the 2- and 5-positions of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopyridine-2,5-dicarbaldehyde can be achieved through several methods. One common approach involves the reduction of 4-nitropyridine-N-oxide with iron and mineral acids. This method typically yields 4-aminopyridine, which can then be further modified to introduce the aldehyde groups at the 2- and 5-positions .
Another method involves the Hofmann degradation of isonicotinamide to prepare 4-aminopyridine. This process uses iodine or alkali metal iodide, sodium hydroxide, or potassium hydroxide, and bromine as catalysts . The resulting 4-aminopyridine can then undergo further reactions to introduce the aldehyde groups.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from pyridine. The process includes oxidation, nitration, and reduction steps to obtain the desired compound with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-Aminopyridine-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
Oxidation: 4-Aminopyridine-2,5-dicarboxylic acid.
Reduction: 4-Aminopyridine-2,5-dimethanol.
Substitution: Various N-substituted derivatives of 4-aminopyridine.
Aplicaciones Científicas De Investigación
4-Aminopyridine-2,5-dicarbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying the function of potassium channels in neurons.
Medicine: It has potential therapeutic applications in treating neurological disorders by enhancing synaptic transmission
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The primary mechanism of action of 4-Aminopyridine-2,5-dicarbaldehyde involves the inhibition of voltage-gated potassium channels. This inhibition prolongs the action potentials in neurons, leading to increased neurotransmitter release and enhanced neuronal signaling . The compound’s effects on potassium channels make it a valuable tool for studying neural transmission and developing treatments for neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Aminopyridine
- 3-Aminopyridine
- 4-Aminopyridine
Comparison
4-Aminopyridine-2,5-dicarbaldehyde is unique due to the presence of both amino and aldehyde functional groups on the pyridine ring. This structural feature allows it to participate in a wider range of chemical reactions compared to its analogues, which typically have only one functional group . Additionally, the compound’s ability to inhibit potassium channels and enhance synaptic transmission sets it apart from other aminopyridines .
Propiedades
Fórmula molecular |
C7H6N2O2 |
|---|---|
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
4-aminopyridine-2,5-dicarbaldehyde |
InChI |
InChI=1S/C7H6N2O2/c8-7-1-6(4-11)9-2-5(7)3-10/h1-4H,(H2,8,9) |
Clave InChI |
QPLZIDQPIVKEIF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=C1N)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



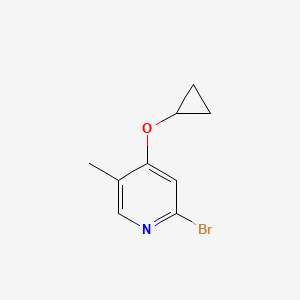
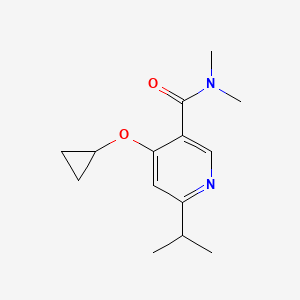




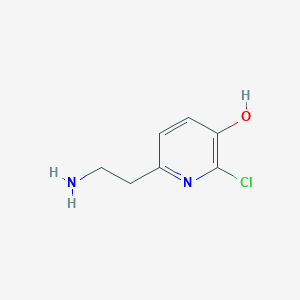
![9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14845144.png)
